Atazanavir (brand name: Reyataz) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children. Atazanavir comes in two different dosage forms: capsules and oral powder.
Atazanavir capsules are approved for use in adults and children 6 years of age and older who weigh at least 33 lb (15 kg). Atazanavir capsules may be used with a pharmacokinetic enhancer (boosting agent) – either ritonavir (brand name: Norvir) or cobicistat (brand name: Tybost). (A fixed-dose combination tablet containing atazanavir and cobicistat [brand name: Evotaz] is also available.)
Atazanavir oral powder is approved for use in children 3 months of age and older who weigh at least 11 lb (5 kg) and must be used with the boosting agent ritonavir.
Atazanavir is always used in combination with other HIV medicines.
Atazanavir (formerly known as BMS-232632) is an antiretroviral drug of the protease inhibitor (PI) class. Like other antiretrovirals, it is used to treat infection of human immunodeficiency virus (HIV). Atazanavir is distinguished from other PIs in that it can be given once daily (rather than requiring multiple doses per day) and has lesser effects on the patient's lipid profile (the amounts of cholesterol and other fatty substances in the blood). Like other protease inhibitors, it is used only in combination with other HIV medications. The U.S. Food and Drug Administration (FDA) approved atazanavir on June 20, 2003.
Atazanavir is a Protease Inhibitor. The mechanism of action of atazanavir is as a HIV Protease Inhibitor, and UGT1A1 Inhibitor, and UDP Glucuronosyltransferases Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A Inhibitor, and Cytochrome P450 2C8 Inhibitor.
Atazanavir is an antiretroviral protease inhibitor that is used in the therapy and prevention of human immunodeficiency virus (HIV-1) infection and the acquired immunodeficiency syndrome (AIDS). Atazanavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels, mild elevations in indirect bilirubin concentration and, rarely, clinically apparent, acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with atazanavir may result of an exacerbation of the underlying chronic hepatitis B or C.
Atazanavir is an aza-dipeptide analogue with a bis-aryl substituent on the (hydroxethyl)hydrazine moiety with activity against both wild type and mutant forms of HIV protease. Atazanavir does not elevate serum lipids, a common problem with other protease inhibitors.
An azapeptide and HIV-PROTEASE INHIBITOR that is used in the treatment of HIV INFECTIONS and AIDS in combination with other ANTI-HIV AGENTS.
See also: Atazanavir Sulfate (has salt form).
Atazanavir
CAS No.: 198904-31-3
Cat. No.: VC20749791
Molecular Formula: C38H52N6O7
Molecular Weight: 704.9 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 198904-31-3 |
---|---|
Molecular Formula | C38H52N6O7 |
Molecular Weight | 704.9 g/mol |
IUPAC Name | methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
Standard InChI | InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1 |
Standard InChI Key | AXRYRYVKAWYZBR-GASGPIRDSA-N |
Isomeric SMILES | CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
SMILES | CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Canonical SMILES | CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Appearance | Solid powder |
Identification and Basic Properties
Chemical Classification and Nomenclature
Atazanavir, formerly known as BMS-232632, is an azapeptide HIV-1 protease inhibitor that differs structurally from other protease inhibitors while maintaining potent antiviral activity . The compound is marketed under the brand names Reyataz and Evotaz (when combined with cobicistat) . Atazanavir is available as atazanavir sulfate in various formulations for oral administration.
Antiviral Activity Spectrum
Atazanavir exhibits significant antiviral activity with a mean 50% effective concentration (EC50) of 2 to 5 nM against laboratory and clinical HIV-1 isolates when tested in the absence of human serum . This activity spans HIV-1 Group M subtype viruses including subtypes A, B, C, D, AE, AG, F, G, and J isolates in cell culture . The compound demonstrates variable activity against HIV-2 isolates, with EC50 values ranging from 1.9 to 32 nM .
Mechanism of Action and Pharmacology
Absorption and Food Effects
Atazanavir is rapidly absorbed with a median time to maximum concentration (Tmax) of approximately 2.5 hours . The compound demonstrates nonlinear pharmacokinetics with greater than dose-proportional increases in area under the curve (AUC) and maximum concentration (Cmax) values over the dose range of 200 to 800 mg once daily . Steady-state is typically achieved between days 4 and 8 of administration, with an accumulation of approximately 2.3-fold .
Food significantly enhances atazanavir bioavailability and reduces pharmacokinetic variability. Administration with a light meal (357 kcal, 8.2 g fat, 10.6 g protein) increases AUC by 70% and Cmax by 57% relative to the fasting state . When administered with a high-fat meal (721 kcal, 37.3 g fat, 29.4 g protein), AUC increases by 35% with no significant change in Cmax compared to fasting conditions .
Distribution, Metabolism, and Elimination
In HIV-infected patients, the estimated volume of distribution of atazanavir is 88.3 L . The compound is extensively bound to human serum proteins (86%), binding to both alpha-1-acid glycoprotein and albumin to a similar extent (89% and 86%, respectively) . Protein binding appears to be independent of concentration .
Atazanavir undergoes extensive metabolism in humans, primarily through monooxygenation and dioxygenation pathways . Minor biotransformation routes include glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation . In vitro studies suggest that atazanavir is metabolized predominantly by the CYP3A enzyme system .
Following a single 400-mg dose of 14C-labeled atazanavir, 79% and 13% of the total radioactivity was recovered in feces and urine, respectively . Unchanged drug accounted for approximately 20% of the administered dose in feces and 7% in urine . The mean elimination half-life in healthy subjects and HIV-1 infected patients is approximately 7 hours at steady state following a 400 mg daily dose with a light meal . In patients with hepatic impairment, this increases to 12.1 hours (following a single 400 mg dose) .
Clinical Applications and Dosing
Approved Indications
Atazanavir is indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection in adults and pediatric patients 3 months of age and older weighing at least 5 kg . When combined with cobicistat, atazanavir is approved for treating HIV-1 infection in adults and pediatric patients weighing at least 35 kg .
Dosage Recommendations
For adults and pediatric patients at least 6 years of age and weighing 40 kg or more, the recommended dosage is atazanavir 300 mg with ritonavir 100 mg once daily, administered with food . This combination leverages ritonavir's inhibition of CYP3A4 to boost atazanavir plasma concentrations.
During pregnancy, atazanavir 300 mg with ritonavir 100 mg once daily is recommended, with potential dosing modifications necessary for certain concomitant medications .
Adverse Reaction | Atazanavir 300 mg with ritonavir 100 mg (96 weeks) |
---|---|
Nausea | 4-5% |
Jaundice/scleral icterus | 5-7% |
Rash | 3-4% |
Note: Based on data from Study AI424-138
Laboratory Abnormalities
Laboratory abnormalities occur frequently with atazanavir treatment, particularly elevated bilirubin levels due to atazanavir's inhibition of UDP-glucuronosyltransferase (UGT) . Table 2 summarizes Grade 3-4 laboratory abnormalities reported in ≥2% of treatment-naive patients receiving atazanavir 300 mg with ritonavir 100 mg:
Laboratory Parameter | Threshold | Atazanavir 300 mg with ritonavir 100 mg (96 weeks) |
---|---|---|
SGOT/AST | ≥5.1 × ULN | 3% |
SGPT/ALT | ≥5.1 × ULN | 3% |
Total Bilirubin | ≥2.6 × ULN | 44-49% |
Neutrophils | <750 cells/mm³ | 5% |
Note: ULN = upper limit of normal; Based on data from Study AI424-138
In treatment-experienced patients (Study AI424-045), elevated total bilirubin levels (≥2.6 × ULN) were observed in 49% of patients receiving atazanavir/ritonavir 300/100 mg, compared to <1% in the comparator group .
Effects on Lipid Profile
A significant clinical advantage of atazanavir compared to other protease inhibitors is its more favorable effect on serum lipids . Table 3 presents mean changes from baseline in lipid parameters from Study AI424-138:
Lipid Parameter | Baseline (mg/dL) | Week 48 (mg/dL) | Change at Week 48 |
---|---|---|---|
LDL-Cholesterol | 90-95 | 105-110 | +15-20 mg/dL |
HDL-Cholesterol | 40-45 | 50-52 | +7-10 mg/dL |
Total Cholesterol | 160-170 | 185-190 | +25-30 mg/dL |
Triglycerides | 120-130 | 145-160 | +15-35 mg/dL |
Note: Based on data from Study AI424-138, atazanavir/ritonavir arm
These lipid changes are generally less pronounced than those observed with other boosted protease inhibitors, making atazanavir a potential option for patients with hyperlipidemia concerns .
Drug Interactions and Special Considerations
Food Effects and Administration Guidance
As previously noted, atazanavir bioavailability is significantly enhanced when administered with food . The coefficient of variation for AUC and Cmax decreases by approximately one-half when atazanavir is taken with either a light or high-fat meal compared to the fasting state . This reduced variability contributes to more consistent therapeutic levels. Therefore, atazanavir should always be administered with food to maximize bioavailability and minimize pharmacokinetic variability .
Important Drug Interactions
When atazanavir is coadministered with ritonavir and tenofovir, a complex interaction occurs. A single 300-mg dose of atazanavir with 100-mg ritonavir taken with a light meal results in a 33% increase in atazanavir AUC and a 40% increase in both Cmax and 24-hour concentration relative to fasting state . This pharmacokinetic boosting effect is essential when atazanavir is used in treatment-experienced patients or with medications that may reduce atazanavir concentrations .
Proton pump inhibitors and H2-receptor antagonists can significantly reduce atazanavir absorption by raising gastric pH, potentially leading to therapeutic failure. Careful timing of administration and dose adjustments may be necessary when these medications cannot be avoided .
Cardiac Considerations
Electrocardiographic effects of atazanavir have been evaluated in clinical pharmacology studies. At doses of 400 mg (maximum recommended) and 800 mg (twice the maximum recommended), atazanavir showed no concentration-dependent effect on the QTc interval when compared to placebo . In clinical trials involving 1793 HIV-1 infected subjects, QTc prolongation was comparable between atazanavir and comparator regimens . No atazanavir-treated subject had a QTc interval exceeding 500 msec .
Resistance Characteristics
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